molecular formula C36H26O3P2 B3030477 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan CAS No. 911397-27-8

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan

Cat. No. B3030477
CAS RN: 911397-27-8
M. Wt: 568.5 g/mol
InChI Key: AIAJGVRFXREWPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan-based compounds is of significant interest due to their potential applications in various fields. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to create novel biobased furan polyesters is an innovative approach that highlights the versatility of furan derivatives in polymer synthesis . Additionally, the synthesis of pyrazoline derivatives based on dibenzofuran, as described in the second paper, involves characterizing the compounds using NMR, MS, and thermogravimetric analysis, which are common techniques that could also be applied to the synthesis of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan .

Molecular Structure Analysis

The molecular structure of furan derivatives is crucial for their physical properties and applications. The crystallographic analysis of 2,3-diphenylphenanthro[9,10-b]furans reveals a slightly twisted helicene-like structure, which forms a columnar stacking in the crystal . This information suggests that similar structural analyses could be conducted on 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan to understand its stacking behavior and molecular conformation.

Chemical Reactions Analysis

The reactivity of furan derivatives is another area of interest. The papers do not directly address the chemical reactions of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan, but they do provide examples of reactions involving related compounds. For instance, the preparation of 2,3-diphenylphenanthro[9,10-b]furans involves reactions with benzylidenetriphenylphosphoranes and subsequent reactions to introduce various functional groups . These methodologies could potentially be adapted for the functionalization of 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are key to their potential applications. The novel biobased furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan exhibit specific physical properties influenced by the methylene units in the dicarboxylic segments . Similarly, the pyrazoline derivatives based on dibenzofuran show high fluorescence quantum yields and excellent thermal stability, making them suitable for use as fluorescent probes and optoelectronic materials . These findings suggest that 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan could also possess unique physical and chemical properties that merit further investigation.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan and its derivatives have been extensively studied for their application in OLEDs, particularly as host materials for blue and green phosphorescent OLEDs. These compounds are noted for their high triplet energy, thermal stability, and the ability to enhance the efficiency and stability of OLED devices.

  • Blue Phosphorescent OLEDs : A study introduced a dibenzofuran-based host material, specifically designed for blue phosphorescent OLEDs, demonstrating high triplet energy and stable film morphology, leading to improved device performance with a significant quantum efficiency enhancement (Jeong & Lee, 2013).

  • Green Phosphorescent OLEDs : Another research focused on novel tetraphenyl silicon derivatives, including a compound coupled with dibenzofuran moieties, as hosts in green-emitting OLEDs. The study highlighted the high triplet energy states and thermal stability of these compounds, contributing to superior device efficiency and luminance (Ding et al., 2020).

Hole Transporting and Blocking Materials

The dibenzofuran derivatives have also been explored as hole-transporting and hole-blocking materials in OLEDs due to their high thermal decomposition temperatures and favorable energy levels, which are crucial for enhancing the luminance and efficiency of electroluminescent devices.

  • Hole-Transporting Materials : Research on dibenzofuran derivatives with triphenylamine substituents revealed their potential as efficient hole-transporting materials, characterized by high thermal stability and significant electroluminescent device performance (Yun et al., 2020).

  • Hole-Blocking Materials : A study on asymmetrically difunctionalized dibenzo[b,d]furan-based materials highlighted their high thermal stability, deep HOMO energy levels, and high triplet energies, making them excellent candidates for hole-blocking layers in high-performance blue phosphorescent OLEDs (Hong et al., 2020).

Organic Thin-Film Transistors (OTFTs)

Dibenzo[b,d]furan derivatives have been investigated for their application in OTFTs. Their incorporation into OTFT devices has been shown to enhance carrier transport ability, thermal stability, and overall device performance due to their rigid planarity and excellent film-forming properties.

  • OTFT Applications : A novel anthracene derivative integrated with dibenzo[b,d]furan units demonstrated promising results in OTFTs, offering decent hole mobility and remarkable thermal stability, indicating its potential in organic electronics (Zhao et al., 2017).

properties

IUPAC Name

2,8-bis(diphenylphosphoryl)dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26O3P2/c37-40(27-13-5-1-6-14-27,28-15-7-2-8-16-28)31-21-23-35-33(25-31)34-26-32(22-24-36(34)39-35)41(38,29-17-9-3-10-18-29)30-19-11-4-12-20-30/h1-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAJGVRFXREWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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